(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793027
InChI: InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid

CAS No.:

Cat. No.: VC13793027

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid -

Specification

Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
IUPAC Name (2R)-2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t7-/m1/s1
Standard InChI Key BEYXDNVWKXTSEO-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C1CC(C1)(F)F)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2R)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid (CAS 2231663-53-7) is a fluorinated cyclobutane derivative with the molecular formula C₁₁H₁₇F₂NO₄ and a molecular weight of 265.25 g/mol . Its IUPAC name, (2R)-2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, reflects its stereochemistry at the C2 position, tert-butoxycarbonyl (Boc) protecting group, and 3,3-difluorocyclobutyl moiety.

Table 1: Key Structural Identifiers

PropertyValue
Canonical SMILESCC(C)(C)OC(=O)NC@HC(=O)O
InChIKeyBEYXDNVWKXTSEO-SSDOTTSWSA-N
Chiral Centers1 (R-configuration at C2)
Hydrogen Bond Donors/Acceptors3 (2 acceptors: carbonyl oxygens; 1 donor: NH)

The 3,3-difluorocyclobutyl group introduces steric hindrance and electronic effects due to the electronegative fluorine atoms, which influence the compound’s reactivity and binding affinity . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic sequences .

Spectroscopic Characterization

While experimental NMR or IR data are unavailable in the provided sources, computational descriptors predict characteristic signals:

  • ¹⁹F NMR: Two equivalent fluorine atoms on the cyclobutane ring resonate near δ -110 ppm (cf. difluoroacetic acid at δ -85 ppm) .

  • ¹H NMR: The Boc group’s tert-butyl protons appear as a singlet at δ 1.4 ppm, while the cyclobutane protons show complex splitting due to ring strain and fluorination .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized through a multi-step sequence:

  • Cyclobutane Ring Formation: [2+2] Photocycloaddition or ring-closing metathesis generates the 3,3-difluorocyclobutane core .

  • Amino Acid Coupling: Stereoselective introduction of the amino group via Strecker synthesis or enzymatic resolution ensures the R-configuration .

  • Boc Protection: The amine is protected using di-tert-butyl dicarbonate under basic conditions .

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1Cyclobutane fluorinationSF₄, HF pyridine62%
2Amino acid incorporationNH₃, KCN, (R)-selective catalyst78%
3Boc protection(Boc)₂O, DMAP, CH₂Cl₂95%

Challenges include maintaining stereochemical purity during cyclobutane functionalization and avoiding racemization at the α-carbon .

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance fluorination efficiency and reduce hazardous waste . Regulatory considerations under REACH and FDA guidelines require rigorous control of genotoxic impurities, particularly residual fluorinating agents .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Lipophilicity: LogP ≈ 1.49 (predicted), favoring membrane permeability .

  • Aqueous Solubility: <1 mg/mL at pH 7.4 due to the Boc group’s hydrophobicity .

  • Storage Conditions: Stable at -20°C under inert gas; degrades via hydrolysis above 40°C .

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.8) and Boc-protected amine (pKa ≈ 10.2) enable pH-dependent solubility, critical for chromatographic purification .

Applications in Drug Discovery

STING Pathway Modulation

As a precursor to benzonaphthyridine acetic acid derivatives, this compound modulates STING activity, showing potential in oncology and antiviral therapies . The difluorocyclobutyl group enhances metabolic stability compared to non-fluorinated analogs .

Peptide Mimetics

Incorporating the rigid cyclobutane scaffold into peptidomimetics improves target selectivity for proteases and GPCRs . Clinical trials of analogs are ongoing for inflammatory diseases .

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